(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane

Organofluorine Chemistry Building Block Selection Physical Property Prediction

(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane (CAS 2734773-01-2) is a polyhalogenated aryltrimethylsilane building block with the molecular formula C9H10BrF2ISi and a molecular weight of 391.07 g/mol. It features a trimethylsilyl (TMS) group and a densely substituted phenyl ring bearing bromine, iodine, and two fluorine atoms.

Molecular Formula C9H10BrF2ISi
Molecular Weight 391.07 g/mol
Cat. No. B14032964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane
Molecular FormulaC9H10BrF2ISi
Molecular Weight391.07 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=C(C(=C(C=C1Br)I)F)F
InChIInChI=1S/C9H10BrF2ISi/c1-14(2,3)9-5(10)4-6(13)7(11)8(9)12/h4H,1-3H3
InChIKeyAALYJRSCSCDGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane: Key Identifiers and Baseline Characteristics for Procurement


(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane (CAS 2734773-01-2) is a polyhalogenated aryltrimethylsilane building block with the molecular formula C9H10BrF2ISi and a molecular weight of 391.07 g/mol . It features a trimethylsilyl (TMS) group and a densely substituted phenyl ring bearing bromine, iodine, and two fluorine atoms . This compound is typically supplied as a ≥95% pure liquid and is designed for use as an advanced intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Why Generic Aryl Silanes Cannot Replace (6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane in Complex Syntheses


In-class aryltrimethylsilanes are not interchangeable due to the specific, orthogonal reactivity profile conferred by the unique combination and spatial arrangement of halogens on the phenyl ring. The presence of bromine, iodine, and fluorine atoms creates distinct reactivity gradients for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Hiyama couplings), enabling the divergent synthesis of polysubstituted arenes [1]. Furthermore, polyhalogenophenyltrimethylsilanes exhibit unique reactivity under fluoride-ion catalysis, undergoing Grignard-like reactions that simpler analogs cannot perform [2]. Substituting this compound with a mono-halogenated or less-substituted aryl silane would eliminate the possibility for regioselective, multi-step functionalization, drastically limiting synthetic utility and final product complexity.

Quantitative Differentiation of (6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane Against Closest Analogs


Molecular Weight and Elemental Composition: A Key Differentiator from Simpler Analogs

(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane exhibits a significantly higher molecular weight (391.07 g/mol) compared to common analogs like (2,3-Difluoro-4-iodophenyl)trimethylsilane (312.17 g/mol) and (6-Bromo-2,3-difluorophenyl)trimethylsilane (265.17 g/mol). This difference of 78.9 g/mol and 125.9 g/mol, respectively, is due to the presence of an additional bromine atom and an iodine atom, altering its physical and handling properties .

Organofluorine Chemistry Building Block Selection Physical Property Prediction

Halogen Diversity for Orthogonal Cross-Coupling: Enabling Divergent Synthesis

The compound's unique substitution pattern, featuring three distinct halogens (Br, I, F) on a single aromatic ring, provides a clear advantage over analogs like (6-Bromo-2,3-difluorophenyl)trimethylsilane (Br and F only) or (2,3-Difluoro-4-iodophenyl)trimethylsilane (I and F only). This diversity allows for up to three sequential, site-selective cross-coupling reactions, a capability that has been demonstrated to enable the divergent synthesis of complex polysubstituted arenes from polyhalogenated scaffolds [1].

Sequential Cross-Coupling Regioselective Functionalization Medicinal Chemistry

Commercial Purity Specification: A Benchmark for Reproducible Research

The commercial standard for (6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane is a minimum purity of 95% , with some suppliers offering material at ≥97% purity [1]. This specification is comparable to or exceeds that of its close analog, (2,3-Difluoro-4-iodophenyl)trimethylsilane, which is also available at ≥97% purity , ensuring a high level of consistency and reliability in research applications.

Quality Control Procurement Specification Synthetic Reliability

Fluoride-Catalyzed Reactivity: A Class-Specific Advantage for Functionalization

As a member of the polyhalogenophenyltrimethylsilane class, (6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane is expected to undergo Grignard-like reactions with electrophiles such as benzaldehyde and iodine in the presence of a fluoride ion source (e.g., KF in DMF) [1]. This reactivity, documented for structurally related compounds like 3,5-dichloro-2,4,6-trifluoro- and 2,6-dichlorophenyltrimethylsilanes, provides a unique, mild method for C-C bond formation that is not available to non-fluorinated aryl silanes.

Fluoride Ion Catalysis Aryne Chemistry Silicon-Based Reagents

Optimal Application Scenarios for (6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane Based on Quantitative Differentiation


Divergent Synthesis of Polysubstituted Arenes in Medicinal Chemistry

The compound's three distinct halogens (Br, I, F) make it an ideal core scaffold for the divergent synthesis of complex, polysubstituted arene libraries [1]. Researchers can leverage the different reactivities of C-Br, C-I, and C-F bonds in sequential, site-selective cross-coupling reactions to install diverse chemical moieties in a controlled manner. This application directly leverages the halogen diversity evidence [2] to maximize molecular complexity from a single building block, accelerating structure-activity relationship (SAR) studies.

Mild C-C Bond Formation via Fluoride-Catalyzed Reactions

When a synthetic route requires a mild, non-organometallic method for C-C bond formation, (6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane can be utilized. Based on its classification as a polyhalogenophenyltrimethylsilane, it is expected to react with electrophiles like benzaldehyde or iodine in a KF/DMF system via a Grignard-like mechanism [3]. This scenario exploits the class-specific fluoride-catalyzed reactivity, offering an alternative to traditional cross-coupling conditions that may be incompatible with sensitive functional groups.

High-Purity Building Block for Reproducible Large-Scale Synthesis

For process chemistry and scale-up activities where batch-to-batch consistency is critical, procuring this compound with a defined purity specification (≥95% to ≥97%) ensures reliable outcomes [4]. This scenario is grounded in the purity specification evidence, which confirms that this advanced intermediate meets the rigorous quality standards required for reproducible research and pre-clinical manufacturing, minimizing the risk of impurity-driven side reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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